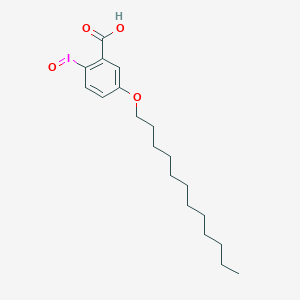

Benzoic acid, 5-(dodecyloxy)-2-iodosyl-

Description

Benzoic acid, 5-(dodecyloxy)-2-iodosyl- (C₁₉H₂₉IO₄), is a substituted benzoic acid derivative featuring a dodecyloxy (-OC₁₂H₂₅) group at the 5-position and an iodosyl (-IO) group at the 2-position.

Properties

CAS No. |

112391-36-3 |

|---|---|

Molecular Formula |

C19H29IO4 |

Molecular Weight |

448.3 g/mol |

IUPAC Name |

5-dodecoxy-2-iodosylbenzoic acid |

InChI |

InChI=1S/C19H29IO4/c1-2-3-4-5-6-7-8-9-10-11-14-24-16-12-13-18(20-23)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |

InChI Key |

XIMRXWYGBUJMQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1)I=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 5-(dodecyloxy)-2-iodosyl- typically involves the introduction of the dodecyloxy group and the iodosyl group onto the benzoic acid framework. One common method involves the reaction of benzoic acid with dodecanol in the presence of a suitable catalyst to form the dodecyloxy derivative. This intermediate is then subjected to iodination using an appropriate iodinating agent, such as iodine monochloride or N-iodosuccinimide, to introduce the iodosyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Benzoic acid, 5-(dodecyloxy)-2-iodosyl- .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 5-(dodecyloxy)-2-iodosyl- undergoes various chemical reactions, including:

Oxidation: The iodosyl group can be oxidized to form iodosyl derivatives.

Reduction: The compound can be reduced to form iodide derivatives.

Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of iodosyl derivatives.

Reduction: Formation of iodide derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: Benzoic acid, 5-(dodecyloxy)-2-iodosyl- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and oxidation reactions .

Biology: In biological research, this compound is utilized as a probe to study the effects of iodosyl and dodecyloxy groups on biological systems. It can also be used in the development of new pharmaceuticals .

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways .

Industry: In the industrial sector, Benzoic acid, 5-(dodecyloxy)-2-iodosyl- is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzoic acid, 5-(dodecyloxy)-2-iodosyl- involves its interaction with specific molecular targets. The iodosyl group can participate in redox reactions, while the dodecyloxy group can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Comparisons

Positional Isomerism (4- vs. 5-Dodecyloxy): 4-(Dodecyloxy)benzoic acid (C₁₉H₃₀O₃) forms hexagonal columnar liquid crystalline (LC) phases stabilized by hydrogen bonding between carboxylic acid groups .

Functional Group Differences (Iodosyl vs. Hydroxy/Acetyloxy): The iodosyl (-IO) group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid moiety compared to 5-dodecyl-2-hydroxybenzoic acid . This could increase reactivity in oxidation reactions or coordination chemistry.

Alkoxy Chain Length and Regioselectivity:

- Methoxy-substituted benzoic acids (e.g., 4-methoxybenzoic acid) exhibit poor regioselectivity in catalytic C-H activation reactions due to competing steric and electronic effects . The longer dodecyloxy chain in the target compound may further complicate regioselectivity but enhance self-assembly in LC or surfactant applications.

Physicochemical and Reactive Properties

- Solubility and Hydrophobicity: The dodecyloxy chain confers significant lipophilicity, akin to 4-(dodecyloxy)benzoic acid, which is soluble in organic solvents like DEF (N,N-diethylformamide) . The iodosyl group may reduce aqueous solubility compared to hydroxy or methoxy analogs.

- Oxidative Potential: The iodosyl group likely makes the compound a strong oxidizer, contrasting with non-oxidizing analogs like 4-(dodecyloxy)benzoic acid. This property could be exploited in catalytic or synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.